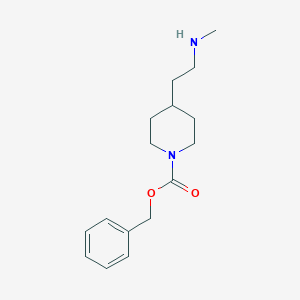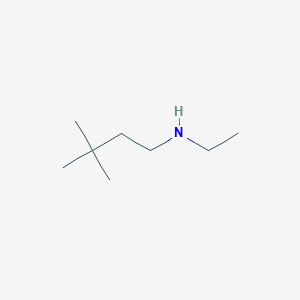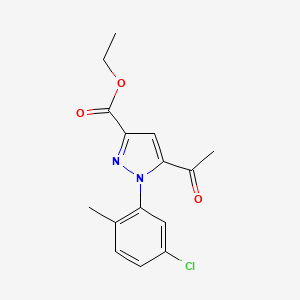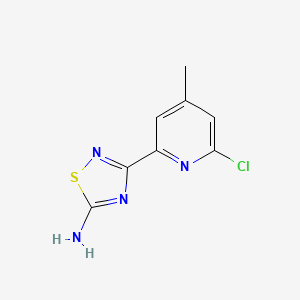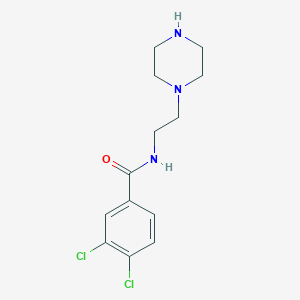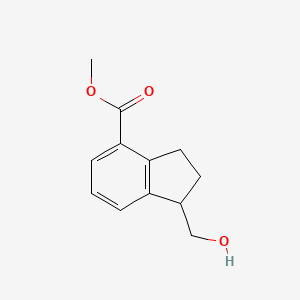
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other fine chemicals. This compound features a unique structure with a hydroxymethyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of 1-indanone with formaldehyde and methanol in the presence of an acid catalyst to form the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-(carboxymethyl)-2,3-dihydro-1H-indene-4-carboxylate.
Reduction: 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-methanol.
Substitution: 1-(alkoxymethyl)-2,3-dihydro-1H-indene-4-carboxylate.
科学研究应用
Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s ester group can undergo hydrolysis to release active metabolites that interact with cellular enzymes and receptors.
相似化合物的比较
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-3-carboxylate
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylate
- Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-6-carboxylate
Comparison: Methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern on the indene ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the position of the hydroxymethyl and carboxylate groups can affect the compound’s ability to interact with enzymes and receptors, leading to differences in pharmacological properties.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11-4-2-3-9-8(7-13)5-6-10(9)11/h2-4,8,13H,5-7H2,1H3 |
InChI 键 |
DVUWEZNWSAVCTP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C1CCC2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


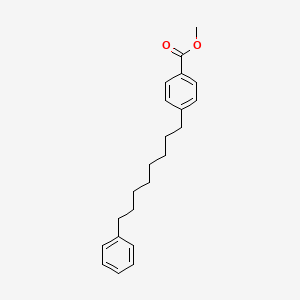
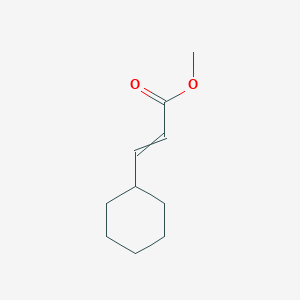
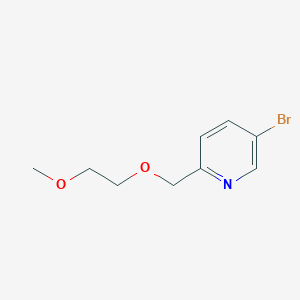
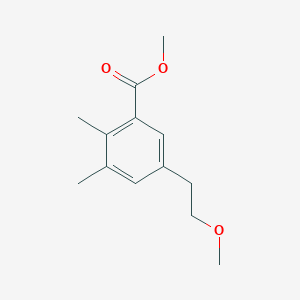
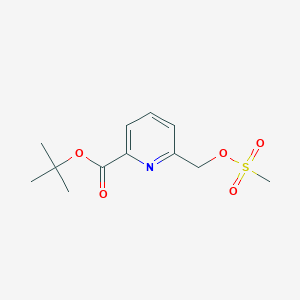
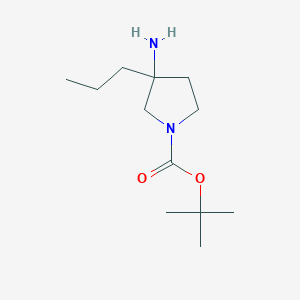

![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
![Ethyl 3,6-dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13883024.png)
